molecular formula C23H24O10 B172237 Andrographidine C CAS No. 113963-39-6

Andrographidine C

Cat. No.: B172237
CAS No.: 113963-39-6
M. Wt: 460.4 g/mol
InChI Key: WGCQDTNINMCFAY-PUIBNRJISA-N
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Mechanism of Action

Target of Action

Andrographidine C, a bioactive compound found in Andrographis paniculata, has been identified to interact with several key targets. The primary targets include ACE2 and PIK3CG proteins . These proteins play crucial roles in various biological processes, including inflammation and viral infections .

Mode of Action

This compound exhibits strong binding affinity to the active sites of its target proteins . This interaction can influence the function of these proteins, leading to changes in the cellular processes they regulate. For example, the binding of this compound to ACE2 and PIK3CG proteins could potentially interfere with their normal functions, thereby exerting its therapeutic effects .

Biochemical Pathways

The action of this compound affects several biochemical pathways. These include key pathways related to cancer, immunology, and inflammation processes . By interacting with its target proteins, this compound can influence these pathways, leading to downstream effects that contribute to its overall therapeutic impact.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its anti-inflammatory effects . By interacting with its target proteins and influencing key biochemical pathways, this compound can potentially suppress the production of inflammatory mediators . This results in an overall anti-inflammatory effect, which is beneficial in the treatment of conditions characterized by inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Andrographidine C can be isolated from Andrographis paniculata using chromatographic techniques. One effective method involves off-line two-dimensional high-speed counter-current chromatography. The first dimension uses a solvent system of petroleum ether-ethyl acetate-methanol-water in a ratio of 3:7:5:5 (v/v), while the second dimension employs a system of 2:8:1:9 (v/v) and 5:5:6:4 (v/v) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Andrographis paniculata using similar chromatographic techniques. The process is optimized to maximize yield and purity, ensuring the compound’s efficacy for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Andrographidine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to create derivatives with improved therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, facilitated by catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct bioactive properties .

Scientific Research Applications

Comparison with Similar Compounds

    Andrographolide: Another major compound from Andrographis paniculata with similar antiviral and anti-inflammatory properties.

    14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective activities.

    Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic effects.

Uniqueness: Andrographidine C stands out due to its strong binding affinity to ACE2 and PIK3CG proteins, making it particularly effective against viral infections like COVID-19. Its unique molecular structure allows for specific interactions that are not as pronounced in other similar compounds .

Properties

IUPAC Name

7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQDTNINMCFAY-PUIBNRJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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